2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
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Overview
Description
2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates separately. These intermediates are then coupled through a series of reactions involving alkylation and condensation.
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under reflux conditions.
Coupling Reaction: The final step involves the coupling of the imidazole and pyrazole intermediates using a suitable alkylating agent, such as bromoethane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated imidazole and pyrazole derivatives.
Scientific Research Applications
2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazole and pyrazole rings allow it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: A simpler imidazole derivative with fewer functional groups.
1H-pyrazole: A basic pyrazole structure without additional substituents.
2-(chloromethyl)imidazole: An imidazole derivative with a chloromethyl group.
Uniqueness
2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is unique due to its combination of imidazole and pyrazole rings, along with the phenyl substituents. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-16-13-24-21(26-16)11-12-23-14-20-15-25-27-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,13,15,23H,11-12,14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFSUYUAGJRKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCNCC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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